molecular formula C18H14BrNO4 B15192545 1-Phenyl-5-(p-bromophenyl)-3-hydroxy-4-carboxymethyl-2,5-dihydro-2-pyrrolone CAS No. 145510-85-6

1-Phenyl-5-(p-bromophenyl)-3-hydroxy-4-carboxymethyl-2,5-dihydro-2-pyrrolone

Cat. No.: B15192545
CAS No.: 145510-85-6
M. Wt: 388.2 g/mol
InChI Key: IKQFQTHASNTFMG-UHFFFAOYSA-N
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Description

1-Phenyl-5-(p-bromophenyl)-3-hydroxy-4-carboxymethyl-2,5-dihydro-2-pyrrolone is a high-purity chemical compound intended for research and development applications. This specialty chemical is part of the pyrrolone family, a class of structures noted for their diverse potential in medicinal chemistry and materials science. As a brominated and functionalized molecule, it may serve as a key synthetic intermediate or building block in the exploration of novel pharmacologically active agents. Its structural features, including the bromophenyl group, make it a candidate for use in cross-coupling reactions and other metal-catalyzed transformations. Researchers might investigate this compound for its potential biochemical properties or as a precursor in organic synthesis. This product is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

145510-85-6

Molecular Formula

C18H14BrNO4

Molecular Weight

388.2 g/mol

IUPAC Name

2-[2-(4-bromophenyl)-4-hydroxy-5-oxo-1-phenyl-2H-pyrrol-3-yl]acetic acid

InChI

InChI=1S/C18H14BrNO4/c19-12-8-6-11(7-9-12)16-14(10-15(21)22)17(23)18(24)20(16)13-4-2-1-3-5-13/h1-9,16,23H,10H2,(H,21,22)

InChI Key

IKQFQTHASNTFMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(C(=C(C2=O)O)CC(=O)O)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-5-(p-bromophenyl)-3-hydroxy-4-carboxymethyl-2,5-dihydro-2-pyrrolone typically involves multi-step organic reactions. One common method involves the condensation of p-bromoaniline with ethyl chloroacetate to form ethyl N-(p-bromophenyl) acetate. This intermediate is then converted to the corresponding hydrazide using hydrazine hydrate. Subsequent cyclization and functional group modifications yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-5-(p-bromophenyl)-3-hydroxy-4-carboxymethyl-2,5-dihydro-2-pyrrolone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The bromine atom in the p-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Phenyl-5-(p-bromophenyl)-3-hydroxy-4-carboxymethyl-2,5-dihydro-2-pyrrolone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Phenyl-5-(p-bromophenyl)-3-hydroxy-4-carboxymethyl-2,5-dihydro-2-pyrrolone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications in Pyrrolone Derivatives

A. 5-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1,5-dihydro-2H-pyrrol-2-one (15m, )
  • Substituents: 4-chlorophenyl, 4-aminophenyl.
  • Properties : Melting point = 209.0–211.9°C, yield = 46%.
  • The absence of a carboxymethyl group may limit solubility .
B. 1-Benzyl-4-benzoyl-3-hydroxy-5-phenyl-5-ethoxycarbonylmethyl-2,5-dihydro-2-pyrrolone ()
  • Substituents : Ethoxycarbonylmethyl (ester) at position 3.
  • Comparison : The ethoxy group in this derivative vs. carboxymethyl in the target compound affects pharmacokinetics. Esters are typically more lipophilic but require enzymatic hydrolysis for activation, whereas free carboxylic acids may offer immediate ionic interactions .

Halogen-Substituted Pyrazolones (–6)

Example 5.17 ():

  • Structure : 4-bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one.
  • Key Feature : Bromo and chloro substituents on a pyrazolone core.
  • Comparison : The dual halogenation pattern mirrors the target compound’s p-bromophenyl group, suggesting synergistic electronic effects. However, the pyrazolone core lacks the lactam ring’s hydrogen-bonding capacity .

Physical and Spectral Properties

Compound Substituents Melting Point (°C) Yield (%) Notable Spectral Data (NMR/HRMS)
Target Compound p-bromophenyl, carboxymethyl Not reported Not reported Pending structural analysis
15m () 4-chlorophenyl, 4-aminophenyl 209.0–211.9 46 1H/13C NMR confirmed aryl protons and lactam carbonyl
16a () 4-hydroxyphenyl, phenyl 138.1–140.6 63 FTIR: Broad O-H stretch at 3200 cm⁻¹

Insights :

  • Hydroxy groups (e.g., in 16a) lower melting points compared to halogenated analogs, likely due to reduced crystallinity .
  • The target compound’s carboxymethyl group is expected to show distinct IR stretches (e.g., C=O at ~1700 cm⁻¹) and NMR signals (e.g., CH2 at δ ~3.5–4.0) .

Q & A

Q. What are the established synthetic routes for 1-Phenyl-5-(p-bromophenyl)-3-hydroxy-4-carboxymethyl-2,5-dihydro-2-pyrrolone?

The synthesis typically involves base-assisted cyclization of α,β-unsaturated carbonyl precursors. For example, analogous pyrrolone derivatives are synthesized via condensation of substituted phenylhydrazines with diketones, followed by cyclization under basic conditions (e.g., KOH/EtOH). Key steps include:

  • Precursor preparation : Reacting 5-hydroxy-3-phenyl-1,5-dihydro-2H-pyrrol-2-one with p-bromophenyl-substituted reagents.
  • Cyclization : Using bases like NaH or K₂CO₃ to facilitate ring closure .
  • Yield optimization : Adjusting stoichiometry (e.g., 1:1.2 molar ratio of reactants) and reaction time (12–24 hours) to achieve yields up to 63% for similar compounds .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Assign peaks for aromatic protons (δ 6.8–8.0 ppm), hydroxyl groups (δ ~5.0 ppm), and carboxymethyl signals (δ ~3.5–4.0 ppm for CH₂, δ ~170 ppm for COO) .
  • FTIR : Confirm hydroxyl (3436 cm⁻¹), carbonyl (1651 cm⁻¹), and aromatic C–Br (500–600 cm⁻¹) stretches .
  • HRMS : Validate molecular formula (e.g., C₂₀H₁₇BrN₂O₃) with <2 ppm error .

Q. How can researchers assess its biological activity in preliminary studies?

  • In vitro cytotoxicity assays : Use MTT or SRB protocols against cancer cell lines (e.g., lung or CNS cancer), with IC₅₀ calculations. For example, related pyrrolones show tumor growth inhibition (33–45%) at 10–50 µM concentrations .
  • Antifungal testing : Adapt broth microdilution methods (CLSI M27/M38) to evaluate MIC values against Candida spp. or Aspergillus .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities?

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 298 K. SHELXT or SHELXD software solves phase problems, while SHELXL refines structures with R1 < 0.05 .
  • Disorder handling : Apply "PART" commands in SHELXL to model disordered carboxymethyl or bromophenyl groups .

Q. Example Refinement Metrics :

ParameterValue
R factor (R1)0.054
wR factor (wR2)0.182
Data-to-parameter ratio13.6

Q. How to address contradictions in spectral data (e.g., unexpected NMR peaks)?

  • Dynamic effects : Use variable-temperature NMR to detect tautomerism (e.g., keto-enol equilibria in the pyrrolone ring) .
  • Impurity analysis : Compare HRMS with theoretical isotopic patterns to identify byproducts (e.g., bromine isotopic clusters) .

Q. What strategies improve synthetic yield and regioselectivity?

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but may reduce regioselectivity. Ethanol/water mixtures balance yield and purity .
  • Catalysis : Screen Lewis acids (e.g., ZnCl₂) to stabilize transition states during cyclization .

Q. Can computational methods predict reaction mechanisms?

  • DFT calculations : Optimize transition states (B3LYP/6-31G*) for cyclization steps. Analyze bond lengths (e.g., C–O forming at 1.8–2.0 Å) and activation energies .
  • Solvent modeling : Use CPCM to simulate solvent effects on reaction pathways .

Q. How do substituents (e.g., p-bromophenyl) influence electronic properties?

  • Hammett analysis : Correlate σₚ values of substituents (σₚ-Br = +0.23) with reaction rates or bioactivity .
  • Electrostatic potential maps : Visualize electron-deficient regions at the bromine atom, guiding electrophilic substitution sites .

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